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3,9,9-Triphenyl-9H-fluoren-2-ylamine

Catalog No.
S14470699
CAS No.
M.F
C31H23N
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9,9-Triphenyl-9H-fluoren-2-ylamine

Product Name

3,9,9-Triphenyl-9H-fluoren-2-ylamine

IUPAC Name

3,9,9-triphenylfluoren-2-amine

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2

InChI Key

KUPIDPUZDGNWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

3,9,9-Triphenyl-9H-fluoren-2-ylamine, also known as N,9,9-triphenyl-9H-fluoren-2-amine, is an organic compound characterized by its complex structure featuring a fluorenyl moiety substituted with three phenyl groups and an amine group. Its molecular formula is C₃₁H₂₃N, and it has a molecular weight of approximately 409.53 g/mol. The compound appears as a solid, typically ranging in color from white to orange to green, and has a melting point between 206 °C and 210 °C .

Typical of amines and aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Electrophilic Aromatic Substitution: The phenyl rings can undergo substitution reactions under suitable conditions.
  • Oxidation Reactions: The compound may be oxidized to form corresponding N-oxides or other derivatives.

The synthesis of 3,9,9-triphenyl-9H-fluoren-2-ylamine can be achieved through several methods:

  • Amination of Fluorene Derivatives: Starting from fluorene or its derivatives, the introduction of an amine group can be performed using various amination techniques.
  • Friedel-Crafts Reaction: This method involves the alkylation of fluorene with phenyl groups in the presence of a Lewis acid catalyst.
  • Reduction Reactions: Reduction of corresponding nitro or nitrile precursors can yield the desired amine.

Each method may yield different purity levels and require optimization for efficiency.

3,9,9-Triphenyl-9H-fluoren-2-ylamine finds applications in various fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Fluorescent Dyes: The compound may serve as a precursor for fluorescent materials in various applications including biological imaging.
  • Research and Development: It is utilized in synthetic chemistry for developing new materials and studying reaction mechanisms.

Interaction studies involving 3,9,9-triphenyl-9H-fluoren-2-ylamine focus on its behavior in different environments:

  • Solvent Interactions: The solubility and reactivity can vary significantly depending on the solvent used.
  • Biomolecular Interactions: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its potential biological roles.

These studies are essential for understanding the compound's behavior in practical applications.

Several compounds share structural similarities with 3,9,9-triphenyl-9H-fluoren-2-ylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-N,N-diphenylacetamideContains two phenyl groupsExhibits different reactivity due to acetamide moiety
N,N-DiphenylanilineContains two phenyl groupsPrimarily used as a dye precursor
4-Amino-N,N-diphenylnaphthalenesulfonamideContains naphthalene structureKnown for antibacterial properties

These compounds highlight variations in reactivity and application potential based on structural differences.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are pivotal for introducing phenyl groups to the fluorene core. Suzuki-Miyaura coupling, employing aryl boronic acids and halogenated fluorene intermediates, is widely used. For example, 2-bromo-9H-fluorene can undergo sequential coupling with phenyl boronic acid derivatives in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A typical reaction employs toluene as the solvent at reflux temperatures (110°C), achieving yields exceeding 70% for mono- and diphenylated intermediates.

Key variables influencing coupling efficiency include:

  • Ligand selection: Bulky phosphine ligands (e.g., SPhos) enhance steric protection, reducing homocoupling byproducts.
  • Solvent polarity: Nonpolar solvents like toluene favor oxidative addition steps, while polar aprotic solvents (e.g., dimethylformamide) may accelerate transmetalation.

Table 1: Optimization of Suzuki-Miyaura Coupling for Phenyl Group Introduction

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄NoneToluene11072
Pd(OAc)₂SPhosDioxane10085
PdCl₂(dppf)XPhosTHF8068

Buchwald-Hartwig Amination Optimization Pathways

The introduction of the amine group at position 2 of the fluorene scaffold is achieved via Buchwald-Hartwig amination. This method couples aryl halides with ammonia equivalents using palladium catalysts and specialized ligands. For instance, 2-bromo-3,9,9-triphenyl-9H-fluorene reacts with benzophenone imine in the presence of Pd(dba)₂ and BrettPhos ligand, followed by acidic hydrolysis to yield the primary amine.

Critical parameters for optimization include:

  • Ligand design: Electron-rich ligands (e.g., RuPhos) facilitate oxidative addition of aryl bromides.
  • Base selection: Strong bases like sodium tert-butoxide (NaOtBu) deprotonate the amine precursor, driving the reaction forward.
  • Temperature control: Reactions performed at 100°C in toluene achieve complete conversion within 12 hours, whereas lower temperatures (80°C) require extended durations.

Solvent and Temperature-Dependent Reaction Kinetics

Solvent polarity and reaction temperature significantly impact the rate and selectivity of fluorene functionalization. For example, reductive amination of 9-fluorenone derivatives in methanol at 37°C proceeds with 70% yield over 24 hours, while analogous reactions in toluene at 110°C achieve higher conversions (75–80%) within 7–20 hours. The dielectric constant of the solvent influences transition-state stabilization, with nonpolar media favoring concerted mechanisms in cross-coupling.

Kinetic Analysis:

  • Arrhenius behavior: Activation energies for phenyl group coupling decrease from 85 kJ/mol in tetrahydrofuran to 72 kJ/mol in toluene, reflecting solvent-assisted stabilization of the palladium intermediate.
  • Solvent boiling points: Reflux conditions in high-boiling solvents (e.g., toluene, 110°C) prevent side reactions by maintaining homogeneous reaction mixtures.

Post-Functionalization Techniques for Structural Diversification

After constructing the core structure, post-functionalization enables further diversification. Electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para positions of the phenyl groups introduces electron-withdrawing or donating substituents. Additionally, halogenation (e.g., bromination) at position 4 of the fluorene backbone permits subsequent cross-coupling to install heteroaryl or alkyl groups.

Selective Functionalization Example:

  • Bromination: Treatment of 3,9,9-triphenyl-9H-fluoren-2-amine with N-bromosuccinimide (NBS) in dichloromethane yields the 4-bromo derivative.
  • Suzuki Coupling: The brominated intermediate reacts with 4-methoxyphenyl boronic acid under Pd catalysis, introducing a methoxy group at position 4.

Table 2: Post-Functionalization Reactions and Yields

Reaction TypeReagentProductYield (%)
BrominationNBS4-Bromo-3,9,9-triphenylfluoren-2-amine88
Methoxylation4-MeO-PhB(OH)₂4-Methoxy-3,9,9-triphenylfluoren-2-amine76

Charge Transport Properties in Thin-Film Transistors

3,9,9-Triphenyl-9H-fluoren-2-ylamine demonstrates exceptional charge transport characteristics that make it highly suitable for thin-film transistor applications [1]. The compound exhibits a molecular weight of 409.53 grams per mole and maintains thermal stability up to 560.3 degrees Celsius at 760 millimeters of mercury, providing robust operational parameters for electronic device integration [2]. The chemical structure features a fluorene backbone with triphenylamine substituents that facilitate efficient hole transport through π-conjugated pathways [3].

Research investigations have revealed that the compound's highest occupied molecular orbital energy level positions favorably for charge injection and transport processes [4]. The material demonstrates hole mobility values in the range of 10⁻⁴ to 10⁻⁵ square centimeters per volt-second, which represents significant enhancement compared to conventional organic semiconductors [5]. Time-dependent density functional theory calculations indicate that the first two lowest-energy π-π* transitions occur in close proximity, contributing to overlapping experimental absorption bands that optimize charge carrier generation [3].

The triphenylamine moiety within the molecular structure provides excellent hole-transporting capabilities due to its electron-rich nitrogen center and propeller-shaped configuration [6]. Studies have shown that planarization effects in related fluorene-triphenylamine structures lead to trap-free transport of holes and pronounced enhancement of mobility in undoped states [6]. The compound's amorphous nature contributes to good morphological and thermal stability while maintaining efficient charge transport pathways [7].

Electrochemical characterization reveals that 3,9,9-Triphenyl-9H-fluoren-2-ylamine possesses suitable frontier molecular orbital energies for effective carrier transportation from adjacent device layers [8]. The material's density of 1.2 ± 0.1 grams per cubic centimeter and crystalline powder appearance facilitate uniform thin-film formation through solution processing techniques [2].

Table 1: Charge Transport Properties of 3,9,9-Triphenyl-9H-fluoren-2-ylamine

PropertyValueReference
Molecular Weight409.53 g/mol [2]
Thermal Stability560.3°C at 760 mmHg [2]
Density1.2 ± 0.1 g/cm³ [2]
Hole Mobility Range10⁻⁴ - 10⁻⁵ cm²/V·s [5]
Melting Point206-210°C [4]

Role as Host Matrix in Phosphorescent Organic Light Emitting Diode Architectures

3,9,9-Triphenyl-9H-fluoren-2-ylamine serves as an effective host matrix material in phosphorescent organic light emitting diode configurations due to its favorable energy level alignment and charge transport characteristics [8]. The compound's fluorene-based structure provides high triplet energy levels that are essential for preventing energy back-transfer from phosphorescent dopants [9]. Research demonstrates that fluorene-triphenylamine based bipolar materials exhibit exceptional performance as host matrices for yellow phosphorescent organic light emitting diodes [8].

The material's bipolar nature allows for balanced electron and hole injection, which is crucial for achieving high external quantum efficiencies in phosphorescent devices [10]. Studies have shown that devices incorporating similar fluorene-triphenylamine structures as host materials achieve current efficiencies exceeding 21 candelas per ampere and power efficiencies above 13 lumens per watt [8]. The compound's ability to form stable amorphous films through solution processing makes it particularly suitable for large-area device fabrication [11].

Photophysical investigations reveal that 3,9,9-Triphenyl-9H-fluoren-2-ylamine exhibits broad gain spectral regions from 420 to 500 nanometers with maximum gain cross-sections reaching 1.5 × 10⁻¹⁶ square centimeters [12]. These optical properties enable efficient energy transfer to phosphorescent emitters while maintaining color purity [12]. The material's high photoluminescence quantum yields approaching 98 percent in doped thin films contribute to enhanced device efficiencies [13].

The host matrix role is further enhanced by the compound's thermal stability and resistance to degradation under operational conditions [14]. Device architectures utilizing fluorene-triphenylamine based hosts demonstrate operational lifetimes exceeding 1000 hours at practical brightness levels [14]. The material's compatibility with various phosphorescent dopants allows for tunable emission across the visible spectrum [10].

Table 2: Phosphorescent Organic Light Emitting Diode Performance Parameters

ParameterValueReference
Current Efficiency>21 cd/A [8]
Power Efficiency>13 lm/W [8]
Photoluminescence Quantum Yield98% [13]
Gain Cross-section1.5 × 10⁻¹⁶ cm² [12]
Operational Lifetime>1000 hours [14]
Spectral Range420-500 nm [12]

Interfacial Engineering for Perovskite Solar Cells

3,9,9-Triphenyl-9H-fluoren-2-ylamine demonstrates significant potential for interfacial engineering applications in perovskite solar cell architectures [15]. The compound's fluorene-triphenylamine structure provides excellent hole extraction capabilities and favorable energy level alignment with perovskite absorber layers [16]. Research investigations have shown that fluorene-based hole transport materials achieve power conversion efficiencies exceeding 17 percent in inverted perovskite solar cell configurations [15].

The material's hydrophobic characteristics contribute to enhanced device stability by protecting perovskite layers from atmospheric moisture [16]. Studies demonstrate that alkylated fluorene molecules exhibit strong hydrophobic properties with contact angle measurements indicating superior moisture resistance compared to conventional hole transport materials [16]. Time-resolved photoluminescence analysis reveals efficient quenching of perovskite luminescence, suggesting excellent interfacial contact and charge extraction [16].

Interfacial engineering studies show that 3,9,9-Triphenyl-9H-fluoren-2-ylamine forms self-assembled monolayers that improve substrate wettability and facilitate bond formation with indium tin oxide and titanium dioxide surfaces [17]. The compound's highest occupied molecular orbital energy level of approximately -5.2 electron volts provides optimal alignment with methylammonium lead iodide perovskites for efficient hole extraction [18]. Ultraviolet photoelectron spectroscopy and reflection electron energy loss spectroscopy analyses confirm favorable energy level matching with gold electrodes [16].

Device performance optimization through interfacial engineering demonstrates that perovskite solar cells incorporating fluorene-triphenylamine based hole transport materials maintain 75 percent of initial efficiency after 480 hours of operation [16]. Impedance spectroscopy measurements reveal higher recombination resistance values, indicating improved charge transport and reduced recombination losses [16]. The material's solution processability enables uniform film formation with thickness control at the nanometer scale [11].

Table 3: Perovskite Solar Cell Interfacial Properties

PropertyValueReference
Power Conversion Efficiency>17% [15]
Highest Occupied Molecular Orbital-5.2 eV [18]
Device Stability75% after 480 hours [16]
Film Thickness ControlNanometer scale [11]
Moisture ResistanceHigh hydrophobicity [16]

Non-Linear Optical Material Development

3,9,9-Triphenyl-9H-fluoren-2-ylamine exhibits significant non-linear optical properties that make it valuable for photonic applications and optical device development [19]. The compound's fluorene-triphenylamine structure provides donor-π-acceptor characteristics that contribute to enhanced first hyperpolarizability values [19]. Research demonstrates that fluorene-based chromophores with linear conjugation pathways show superior non-linear optical response compared to non-linear conjugation architectures [19].

Studies reveal that triphenylamine-fluorene derivatives achieve first hyperpolarizability values ranging from 274 to 645 × 10⁻³⁰ electrostatic units, significantly exceeding conventional organic non-linear optical materials [19]. The intrinsic hyperpolarizability depends on wavelength of maximum absorption and oscillating strength of lowest energy bands [19]. Time-dependent density functional theory calculations confirm that modulation of push-pull conjugation pathways enhances optical gaps and transition dipole moments [19].

The material's non-linear optical characteristics are enhanced through silver nanoparticle coordination, resulting in two-photon absorption cross-sections reaching 103,876 Goeppert-Mayer units [20]. Surface plasmon resonance effects contribute to enhancement in single photon fluorescence emission and two-photon absorption properties [20]. Optical power limiting applications demonstrate limiting thresholds of 0.49 joules per square centimeter, indicating excellent performance for photonic protection devices [20].

Crystallographic analysis reveals that 3,9,9-Triphenyl-9H-fluoren-2-ylamine forms centrosymmetric arrangements in solid state, requiring incorporation into non-centrosymmetric matrices for bulk non-linear optical applications [19]. The compound's thermal stability exceeding 290 degrees Celsius ensures reliable performance under operational conditions [19]. Electrochemical studies confirm structure-dependent photophysical and redox behavior that can be optimized through molecular engineering [19].

Table 4: Non-Linear Optical Properties

PropertyValueReference
First Hyperpolarizability274-645 × 10⁻³⁰ esu [19]
Two-Photon Absorption Cross-section103,876 GM [20]
Optical Power Limiting Threshold0.49 J/cm² [20]
Thermal Stability>290°C [19]
Enhancement Factor12-fold increase [20]

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

409.183049738 g/mol

Monoisotopic Mass

409.183049738 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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